molecular formula C9H10F3N2O4- B11822472 1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate

1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate

Cat. No.: B11822472
M. Wt: 267.18 g/mol
InChI Key: KXQYFSRZPNLIDW-UHFFFAOYSA-M
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Description

1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H11F3N2O4. It is known for its unique structure, which includes a pyrrole ring substituted with an aminopropyl group and a trifluoroacetate moiety.

Preparation Methods

The synthesis of 1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate typically involves the reaction of maleimide derivatives with aminopropyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The trifluoroacetate moiety may enhance the compound’s stability and bioavailability, facilitating its effects in biological systems .

Comparison with Similar Compounds

Similar compounds to 1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate include:

    1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate: This compound has a longer alkyl chain, which may affect its reactivity and interactions.

    1-(2-Aminoethyl)maleimide hydrochloride: This compound has a shorter alkyl chain and different counterion, influencing its solubility and reactivity.

    3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione: This compound contains additional indole groups, which may confer unique biological activities

Properties

Molecular Formula

C9H10F3N2O4-

Molecular Weight

267.18 g/mol

IUPAC Name

1-(3-aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate

InChI

InChI=1S/C7H10N2O2.C2HF3O2/c8-4-1-5-9-6(10)2-3-7(9)11;3-2(4,5)1(6)7/h2-3H,1,4-5,8H2;(H,6,7)/p-1

InChI Key

KXQYFSRZPNLIDW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=O)N(C1=O)CCCN.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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